REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10](Cl)(=[O:12])=[O:11].[OH-:14].[Na+].[CH3:16]O>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[S:10]([O:12][CH3:16])(=[O:14])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
White NaCl was precipitated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove NaCl
|
Type
|
CUSTOM
|
Details
|
the filtered solution was evaporated
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic layer was obtained
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
affording a white solid at a yield of 96%
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |